2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine
Description
Properties
Molecular Formula |
C11H15BN2O4 |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitroaniline |
InChI |
InChI=1S/C11H15BN2O4/c1-11(2)6-17-12(18-7-11)9-4-3-8(14(15)16)5-10(9)13/h3-5H,6-7,13H2,1-2H3 |
InChI Key |
KHJFCYNSTNKMFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Boronic Ester Formation via Neopentyl Glycol Condensation
The 1,3,2-dioxaborinane moiety is typically introduced through a condensation reaction between a boronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). For the target compound, this step precedes or follows nitration, depending on functional group compatibility:
Procedure :
-
2-Aminophenylboronic acid (1.0 equiv) is dissolved in anhydrous toluene under nitrogen.
-
Neopentyl glycol (1.2 equiv) is added, followed by catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv).
-
The mixture is refluxed with azeotropic water removal (Dean-Stark trap) for 12–18 hours.
-
The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenylamine .
Key Data :
Nitration Strategies
Introducing the nitro group at the para position relative to the amine requires careful control to avoid over-nitration or boronic ester degradation. Two approaches are viable:
Direct Nitration of Boronic Ester-Aniline
Conditions :
-
Nitrating agent : Fuming HNO₃ (1.5 equiv) in H₂SO₄ at 0–5°C.
-
Reaction time : 2 hours.
-
Workup : Quench with ice, neutralize with NaHCO₃, extract with DCM.
Challenges :
-
The boronic ester is susceptible to hydrolysis under strong acidic conditions, necessitating brief reaction times.
-
Regioselectivity is ensured by the amine’s meta-directing effect, favoring nitration at C5.
Outcome :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Purity (HPLC) | >95% |
Nitration Prior to Boronic Ester Formation
Alternative route:
-
Nitrate 2-amino-nitrobenzene to form 5-nitro-2-aminophenylboronic acid .
-
Perform boronic ester condensation as in Section 2.1.
Advantage : Avoids exposing the boronic ester to acidic nitration conditions.
Protection and Deprotection of the Amine Group
To prevent oxidation of the amine during nitration, temporary protection (e.g., acetylation) is employed:
Procedure :
-
Protect 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenylamine with acetic anhydride (1.2 equiv) in pyridine.
-
Nitrate the protected intermediate.
-
Deprotect using NaOH (2M) in MeOH/H₂O (1:1).
Data :
| Step | Yield |
|---|---|
| Acetylation | 92% |
| Deprotection | 88% |
Optimization of Reaction Conditions
Catalytic Enhancements
Gold nanoparticle-coated porous carbon (AuNPore) and Pd(II) catalysts, as reported in cross-dehydrogenative coupling reactions, improve efficiency in analogous systems:
Optimized Nitration :
-
Catalyst : AuNPore (5 mol%)
-
Oxidant : tert-Butyl hydroperoxide (TBHP) in decane
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, DMSO-d₆) :
-
δ 1.08 (s, 6H, CH₃), 3.90 (s, 4H, OCH₂), 6.95 (d, J = 8.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 8.12 (d, J = 2.4 Hz, 1H, ArH), 5.21 (s, 2H, NH₂).
NMR :
-
δ 24.8 (CH₃), 70.5 (OCH₂), 116.2–148.3 (ArC), 154.1 (B-O).
HRMS (ESI+) :
Challenges and Limitations
-
Boronic Ester Hydrolysis : Prolonged exposure to HNO₃/H₂SO₄ degrades the dioxaborinane ring, necessitating strict temperature control.
-
Regioselectivity : Competing ortho nitration (5–8% byproduct) requires precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The dioxaborinane ring and nitro group play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural, spectral, and functional properties of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine with analogous boron-containing derivatives.
Table 1: Comparative Analysis of Boron-Containing Derivatives
*Calculated based on molecular formula.
Key Observations:
Structural Variations and Reactivity: The target compound’s nitro-phenylamine substituent introduces strong electron-withdrawing effects, which may enhance electrophilic substitution reactivity compared to the electron-neutral chlorobenzene or electron-donating pyrazole derivatives . The chromenone derivative (N2) contains a conjugated carbonyl group (δ 177.98 in ¹³C-NMR), enabling π-π stacking interactions absent in the target compound .
Stability and Purity :
- The benzoic acid and chlorobenzene derivatives () are produced at >95.0% purity, suggesting robust synthetic protocols for dioxaborinan-containing aromatics. This contrasts with the pyrazole derivative, for which purity data are unspecified .
Applications: Chromenone derivatives (e.g., N2) are utilized in fluorescence-based sensing due to their rigid, planar structures . The chlorobenzene and benzoic acid analogs are marketed as organoboron reagents for Suzuki-Miyaura cross-coupling, a role the target compound may also fulfill if its nitro group is compatible with reaction conditions .
Research Findings and Limitations
- Spectral Data Gaps : While HRMS and NMR data are available for N2 , the target compound’s spectral properties (e.g., nitro group’s impact on ¹H-NMR chemical shifts) remain uncharacterized in the provided evidence.
- Functional Group Compatibility : The nitro group in the target compound may limit its use in reductive coupling reactions compared to the chlorobenzene derivative, which is more amenable to palladium-catalyzed transformations .
Biological Activity
The compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine is a boron-containing compound that has garnered attention in various fields of organic chemistry and medicinal research. Its unique structural features suggest potential biological activities, making it a subject of investigation for drug discovery and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.50 g/mol. The compound contains a nitro group and a boron-containing dioxaborinane ring, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.50 g/mol |
| IUPAC Name | This compound |
| InChI Key | HHUSNUWIIABUMY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to the interaction of its functional groups with biological targets such as enzymes and receptors. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that may exert cytotoxic effects against cancer cells or modulate signaling pathways relevant to disease processes.
Antitumor Activity
Recent studies have indicated that compounds containing dioxaborinane moieties exhibit promising antitumor properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of dioxaborinanes showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Case Study 2 : Research indicated that related compounds with similar structures exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membrane integrity.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline | Moderate antitumor activity |
| 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline | Stronger cytotoxic effects observed |
| Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate | Exhibited antimicrobial properties |
Q & A
What are the common synthetic routes for preparing 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine, and how do reaction conditions influence yield?
Category: Basic Research
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronic ester moiety. A representative approach involves:
- Step 1: Lithiation of a halogenated nitroaniline precursor (e.g., 5-nitro-2-bromoaniline) using LDA (lithium diisopropylamide) at −78°C in THF.
- Step 2: Transmetallation with 5,5-dimethyl-1,3,2-dioxaborinane, followed by quenching with aqueous NH₄Cl .
- Critical Parameters: Temperature control during lithiation (−78°C) prevents side reactions, while stoichiometric excess of the boronate (1.2–1.5 eq.) ensures complete conversion. Yields typically range from 50–70%, with impurities arising from incomplete lithiation or boronate hydrolysis .
How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?
Category: Advanced Research
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for confirming the boronic ester’s conformation. Key findings from analogous structures include:
- Dioxaborinane Ring Geometry: The six-membered boronate ring adopts a chair-like conformation, with the dimethyl substituents at C5 and C5′ causing steric hindrance, as seen in methyl 2-(5,5-dimethyl-dioxaborinan-2-yl)-4-nitrobenzoate .
- Torsional Angles: The nitro group and phenylamine moiety exhibit dihedral angles of 17.5°–22.3°, influencing π-π stacking interactions in the crystal lattice .
- Validation: Compare experimental SCXRD data with DFT-optimized structures to address discrepancies in bond lengths or angles caused by crystal packing effects .
What analytical techniques are most effective for characterizing the purity and stability of this boronate under ambient conditions?
Category: Basic Research
Methodological Answer:
- HPLC-MS: Quantifies purity (>95%) and detects hydrolytic byproducts (e.g., free boronic acid) using a C18 column with acetonitrile/water (0.1% formic acid) gradient .
- ¹¹B NMR Spectroscopy: A sharp singlet at δ 28–32 ppm confirms the intact boronate ester; broadening or shifts indicate hydrolysis .
- Stability Testing: Store solutions in anhydrous THF at −20°C to minimize boronate degradation. Monitor via TLC (Rf = 0.4 in hexane/EtOAc 7:3) .
How can researchers address contradictory spectral data (e.g., NMR vs. MS) during structural validation?
Category: Advanced Research
Methodological Answer:
- Case Study: If ¹H NMR shows unexpected splitting (e.g., for aromatic protons), consider:
- MS Discrepancies: Adducts (e.g., [M+Na]⁺) or in-source fragmentation require high-resolution MS (HRMS-ESI) for accurate mass assignment .
What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
Category: Advanced Research
Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₄ or SPhos-Pd-G3 precatalysts are optimal for arylaminoboronate coupling. Use 2–5 mol% catalyst loading to minimize Pd residue .
- Base Screening: K₂CO₃ or Cs₂CO₃ in dioxane/water (10:1) enhances transmetallation efficiency. Avoid strong bases (e.g., NaOH) to prevent boronate decomposition .
- Kinetic Monitoring: Use in situ IR spectroscopy to track reaction progress (C-B stretching at ~1350 cm⁻¹) and adjust temperature (80–100°C) dynamically .
How does the electronic nature of the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution?
Category: Advanced Research
Methodological Answer:
- Activation Effects: The nitro group at C5 is a strong meta-directing, deactivating substituent. This reduces electrophilicity at C4 but enhances regioselectivity in SNAr reactions.
- Experimental Design: React with morpholine in DMF at 120°C, monitoring substitution at C4 via ¹H NMR (disappearance of H4 singlet at δ 8.2 ppm) .
- Competing Pathways: Competing reduction of the nitro group (e.g., with H₂/Pd-C) can be suppressed by using SnCl₂/HCl in EtOH .
What are the applications of this compound in developing enzyme inhibitors or biosensors?
Category: Advanced Research
Methodological Answer:
- Protease Inhibition: The boronate moiety acts as a transition-state analog for serine proteases (e.g., trypsin). Kinetic assays (IC₅₀) require pre-incubation with the enzyme in pH 7.4 buffer .
- Glucose Sensing: Functionalize the phenylamine group with fluorophores (e.g., dansyl) to create boronate-based saccharide sensors. Measure fluorescence quenching upon glucose binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
